N,N'-bis[(E)-(4-bromophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine
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Overview
Description
(E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by the presence of bromophenyl groups and a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves the condensation of 4-bromobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while reduction can produce bromophenyl amines.
Scientific Research Applications
(E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
Diallylamine: Another related compound with multiple allyl groups.
Flunarizine and Naftifine: Pharmacologically active allylamines with distinct therapeutic applications.
Uniqueness
(E)-1-(4-BROMOPHENYL)-N-{4’-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C28H22Br2N2 |
---|---|
Molecular Weight |
546.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[4-[4-[(4-bromophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine |
InChI |
InChI=1S/C28H22Br2N2/c1-19-15-23(7-13-27(19)31-17-21-3-9-25(29)10-4-21)24-8-14-28(20(2)16-24)32-18-22-5-11-26(30)12-6-22/h3-18H,1-2H3 |
InChI Key |
IXDSZYPYYKPGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=C(C=C3)Br)C)N=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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